molecular formula C13H15N3O B13440286 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B13440286
M. Wt: 229.28 g/mol
InChI Key: QUCJJVKLDRMMKT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyrazines These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-methoxyphenylhydrazine with a suitable diketone, followed by cyclization under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, with the addition of catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazo[1,2-A]pyrazine derivatives.

    Substitution: Formation of halogenated or alkylated imidazo[1,2-A]pyrazine derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, resulting in the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can be compared with other similar compounds, such as:

    Imidazo[1,2-A]pyrazine derivatives: These compounds share the same core structure but differ in the substituents attached to the rings. They may exhibit similar biological activities but with varying potency and selectivity.

    Pyrazine derivatives: These compounds contain the pyrazine ring but lack the imidazole ring. They may have different biological activities and applications.

    Imidazole derivatives: These compounds contain the imidazole ring but lack the pyrazine ring. They may also exhibit different biological activities and applications.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C13H15N3O/c1-17-11-4-2-10(3-5-11)12-8-15-13-9-14-6-7-16(12)13/h2-5,8,14H,6-7,9H2,1H3

InChI Key

QUCJJVKLDRMMKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3N2CCNC3

Origin of Product

United States

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